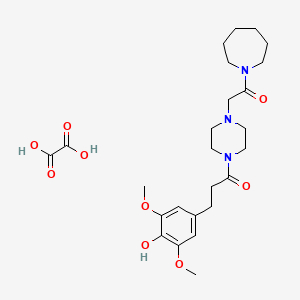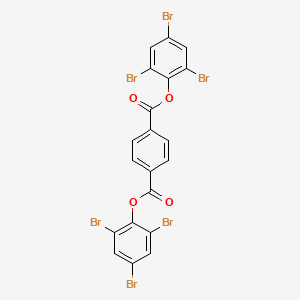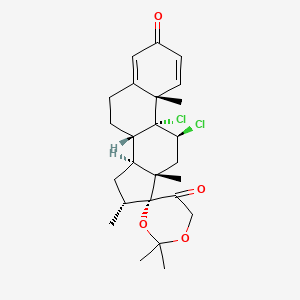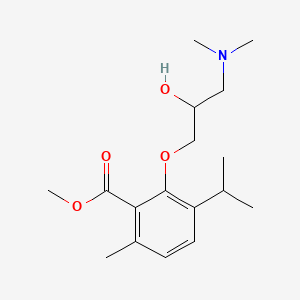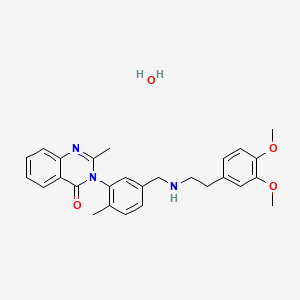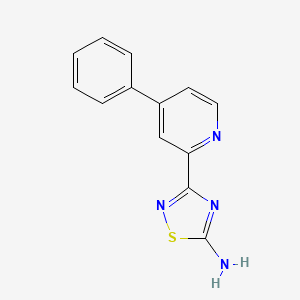![molecular formula C22H20O4 B13754811 2-[Bis(3-methoxyphenyl)methyl]benzoic acid CAS No. 6315-41-9](/img/structure/B13754811.png)
2-[Bis(3-methoxyphenyl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(3-methoxyphenyl)methyl]benzoic acid is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3-methoxyphenyl)methyl]benzoic acid typically involves the reaction of 3-methoxybenzyl chloride with benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzoic acid acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the benzoic acid, enhancing its nucleophilicity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[Bis(3-methoxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: Benzoic acid is reduced to benzyl alcohol derivatives.
Substitution: Various substituted aromatic compounds are formed, depending on the specific electrophile used.
科学的研究の応用
2-[Bis(3-methoxyphenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-[Bis(3-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and aromatic rings facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical properties but lacking the methoxyphenyl groups.
3-Methoxybenzoic acid: Contains a single methoxy group on the aromatic ring, offering different reactivity and applications.
2,4-Dimethoxybenzoic acid: Features two methoxy groups on the aromatic ring, providing a different substitution pattern.
Uniqueness
2-[Bis(3-methoxyphenyl)methyl]benzoic acid is unique due to the presence of two methoxyphenyl groups, which enhance its reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and research.
特性
CAS番号 |
6315-41-9 |
|---|---|
分子式 |
C22H20O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
2-[bis(3-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H20O4/c1-25-17-9-5-7-15(13-17)21(16-8-6-10-18(14-16)26-2)19-11-3-4-12-20(19)22(23)24/h3-14,21H,1-2H3,(H,23,24) |
InChIキー |
FSLFYNWIPDXIFO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)C3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




